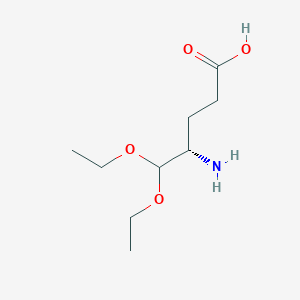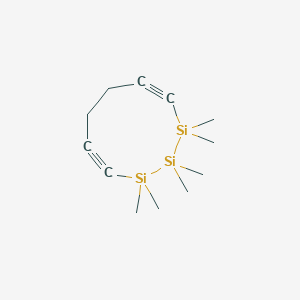
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine is a complex organosilicon compound It is characterized by its unique structure, which includes multiple methyl groups and a tetradehydro framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine typically involves multiple steps. The process begins with the preparation of the precursor compounds, which are then subjected to a series of reactions, including silylation and dehydrogenation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and automated synthesis, can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: This involves the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce more saturated silicon-containing compounds.
科学研究应用
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to biomolecular interactions and silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which 1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine exerts its effects involves interactions with various molecular targets. These interactions can influence the compound’s reactivity and stability. The pathways involved may include the formation of intermediate species and the activation of specific catalytic sites.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A related compound with similar silylation properties.
Trisiloxane, 1,1,3,3,5,5-hexamethyl-: Another organosilicon compound with comparable structural features.
Uniqueness
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine stands out due to its unique tetradehydro framework and the presence of multiple methyl groups
属性
CAS 编号 |
89571-47-1 |
|---|---|
分子式 |
C12H22Si3 |
分子量 |
250.56 g/mol |
IUPAC 名称 |
1,1,2,2,3,3-hexamethyl-1,2,3-trisilacyclonona-4,8-diyne |
InChI |
InChI=1S/C12H22Si3/c1-13(2)11-9-7-8-10-12-14(3,4)15(13,5)6/h7-8H2,1-6H3 |
InChI 键 |
CQUFIBNDOBYOCJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C#CCCC#C[Si]([Si]1(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)
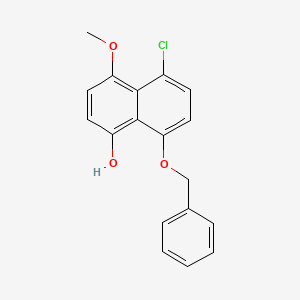
![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)
![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
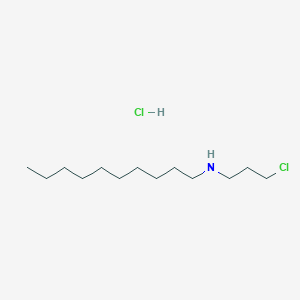
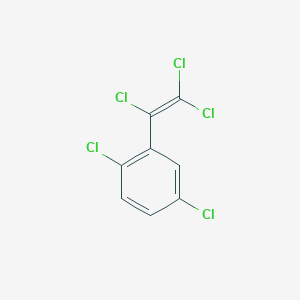
![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
